molecular formula C21H23N3O5S2 B2628270 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide CAS No. 892852-64-1

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide

Cat. No.: B2628270
CAS No.: 892852-64-1
M. Wt: 461.55
InChI Key: XQCCFCISKSKTJH-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzothiazole moiety, which is further fused with a dioxino ring system. The presence of a butyl(methyl)sulfamoyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. The dioxino ring system may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar compounds include:

    Benzothiazole Derivatives: These compounds share the benzothiazole core and are known for their diverse biological activities.

    Sulfonamide Compounds: These compounds contain the sulfonamide group and are widely used in medicinal chemistry for their antibacterial and enzyme-inhibiting properties.

    Benzamide Derivatives: These compounds feature the benzamide group and are often used in the development of pharmaceuticals targeting various biological pathways.

The uniqueness of 4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide lies in its combination of these functional groups, providing a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S2/c1-3-4-9-24(2)31(26,27)15-7-5-14(6-8-15)20(25)23-21-22-16-12-17-18(13-19(16)30-21)29-11-10-28-17/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCCFCISKSKTJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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